

# Physical and chemical properties of 2-(3,4-Dimethoxyphenyl)propanal

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Compound of Interest

Compound Name: 2-(3,4-Dimethoxyphenyl)propanal

Cat. No.: B3265088

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# An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(3,4-Dimethoxyphenyl)propanal** (CAS No: 40181-00-8). Due to the limited availability of specific experimental data for this compound, this document summarizes known identifiers and presents general, well-established experimental protocols for the determination of key physical and chemical characteristics. Furthermore, this guide explores the synthesis, potential reactivity, and plausible biological activities of **2-(3,4-Dimethoxyphenyl)propanal** by drawing parallels with structurally related compounds and the broader class of  $\alpha$ -aryl aldehydes. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the characterization and potential applications of this molecule.

# **Core Physical and Chemical Properties**

While specific experimentally determined physical properties for **2-(3,4- Dimethoxyphenyl)propanal** are not extensively reported in publicly available literature, the following table summarizes its key identifiers and known data.



Property	Value	Source
CAS Number	40181-00-8	[1][2][3]
Molecular Formula	C11H14O3	[4]
Molecular Weight	194.23 g/mol	[1][3]
IUPAC Name	2-(3,4- dimethoxyphenyl)propanal	
Synonyms	2-(3,4- dimethoxyphenyl)propionaldeh yde	[1]
Storage Temperature	2-8 °C	

# **Experimental Protocols for Property Determination**

The following sections detail standardized experimental methodologies for determining the primary physical and chemical properties of organic compounds like **2-(3,4-Dimethoxyphenyl)propanal**.

## **Melting Point Determination**

The melting point of a solid organic compound is a crucial indicator of its purity.

#### Protocol:

- A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath, and a thermometer.
- The sample is heated slowly and evenly.
- The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range typically indicates a high degree of purity.



## **Boiling Point Determination**

For liquid compounds, the boiling point is a characteristic physical property.

#### Protocol:

- A small volume of the liquid is placed in a small test tube or a fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The setup is gently heated in a Thiele tube or on a heating block, along with a thermometer.
- As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is then discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are powerful tools for elucidating the molecular structure of an organic compound.

#### Protocol:

- A small amount of the sample (typically 5-25 mg for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- The solution is transferred to a clean NMR tube.
- The NMR tube is placed in the spectrometer.
- The spectrum is acquired, processed, and analyzed to determine the chemical shifts, integration, and coupling patterns of the protons and carbon atoms, which provides detailed information about the molecular structure.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

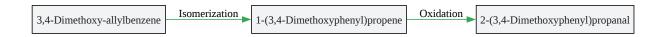


#### Protocol:

- A sample of the compound is prepared for analysis. For a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr). For a solid, it can be dissolved in a suitable solvent or mixed with KBr powder and pressed into a pellet.
- The sample is placed in the IR spectrometer.
- The instrument passes infrared radiation through the sample, and a detector measures the amount of radiation absorbed at different frequencies.
- The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

# Synthesis and Reactivity Synthesis

Specific high-yield synthesis routes for **2-(3,4-Dimethoxyphenyl)propanal** are not well-documented in readily accessible literature. However, a plausible synthetic approach can be inferred from general organic chemistry principles. One potential route could involve the hydroformylation of **1,2-dimethoxy-4-(prop-1-en-2-yl)benzene**. Another possibility is the oxidation of the corresponding alcohol, **2-(3,4-dimethoxyphenyl)propan-1-ol**. A general synthetic scheme starting from eugenol, a readily available natural product, can be conceptualized as a multi-step process involving methylation, isomerization, and subsequent oxidation to yield related dimethoxybenzaldehydes[5].



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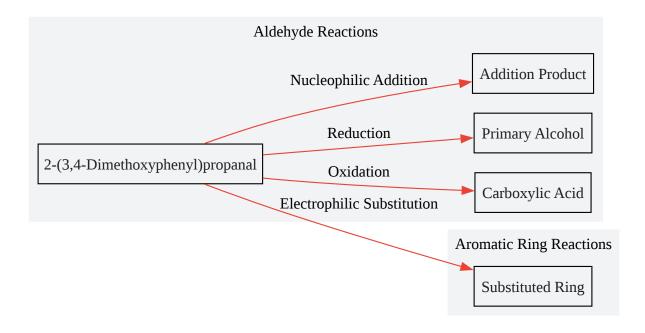
Caption: Plausible synthetic pathway.

# Reactivity

**2-(3,4-Dimethoxyphenyl)propanal** possesses two primary reactive sites: the aldehyde functional group and the electron-rich dimethoxy-substituted aromatic ring.



- Aldehyde Group: The aldehyde is susceptible to nucleophilic attack at the carbonyl carbon. It can undergo a variety of reactions typical of aldehydes, including:
  - Oxidation: to form 2-(3,4-dimethoxyphenyl)propanoic acid.
  - Reduction: to form 2-(3,4-dimethoxyphenyl)propan-1-ol.
  - Nucleophilic Addition: reactions with Grignard reagents, organolithium compounds, and cyanides.
  - Condensation Reactions: such as the aldol condensation.
- α-Carbon: The carbon atom alpha to the aldehyde group is acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in various reactions.
- Aromatic Ring: The dimethoxy groups are electron-donating and activate the benzene ring towards electrophilic aromatic substitution. These reactions would likely be directed to the positions ortho and para to the methoxy groups.



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Caption: Potential reactivity pathways.

# **Potential Biological Activity**

While no specific biological activity data for **2-(3,4-Dimethoxyphenyl)propanal** has been found, the structural motifs present in the molecule suggest potential areas of interest for biological screening.

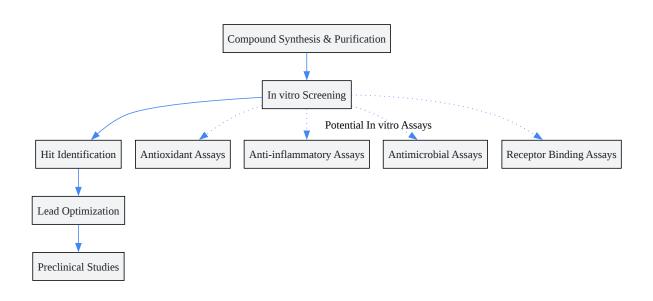
- Dimethoxyphenyl Moiety: Compounds containing the dimethoxyphenyl group are known to exhibit a wide range of biological activities. For instance, some 2-methoxyphenol derivatives have been investigated for their antioxidant and anti-inflammatory properties, including the inhibition of cyclooxygenase-2 (COX-2).[7]
- Phenethylamine Analogs: The core structure is related to phenethylamines, a class of compounds known for their psychoactive and stimulant effects. However, the presence and position of the aldehyde group significantly alter the molecule's properties compared to simple phenethylamines.

Given these structural features, **2-(3,4-Dimethoxyphenyl)propanal** could be a candidate for screening in assays related to:

- Antioxidant activity
- Anti-inflammatory effects
- Antimicrobial properties[8]
- Neurological activity

It is important to emphasize that these are speculative areas of interest based on structural analogy, and dedicated biological assays are required to determine the actual bioactivity of **2-**(3,4-Dimethoxyphenyl)propanal.





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Caption: Drug discovery workflow.

## Conclusion

**2-(3,4-Dimethoxyphenyl)propanal** is a chemical compound for which detailed experimental data is currently sparse in the public domain. This guide has consolidated the available identifying information and provided a framework of standard experimental protocols for its characterization. The exploration of its potential synthesis, reactivity, and biological activity, based on the known chemistry of related compounds, offers a valuable starting point for further research. For scientists and professionals in drug development, this molecule represents an interesting scaffold that warrants further investigation to unlock its potential therapeutic applications.



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